molecular formula C30H14N4O2 B13825943 Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione CAS No. 4691-73-0

Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione

Cat. No.: B13825943
CAS No.: 4691-73-0
M. Wt: 462.5 g/mol
InChI Key: BWSCAIGEIRDVTQ-UHFFFAOYSA-N
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Description

Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione is a nitrogen-containing heterocyclic compound characterized by a fused aromatic core with benzimidazole, perimidine, and phenanthroline subunits. The molecule features two ketone groups at positions 8 and 11, contributing to its electron-deficient nature.

Properties

CAS No.

4691-73-0

Molecular Formula

C30H14N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

3,13,20,27-tetrazanonacyclo[16.13.2.14,8.02,13.015,32.020,28.021,26.029,33.012,34]tetratriaconta-1(32),2,4,6,8(34),9,11,15,17,21,23,25,27,29(33),30-pentadecaene-14,19-dione

InChI

InChI=1S/C30H14N4O2/c35-29-18-13-14-19-26-17(12-11-16(25(18)26)27-31-20-7-1-2-9-22(20)33(27)29)28-32-21-8-3-5-15-6-4-10-23(24(15)21)34(28)30(19)36/h1-14H

InChI Key

BWSCAIGEIRDVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C7=NC8=CC=CC9=C8C(=CC=C9)N7C5=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]phenanthroline-8,11-dione and related perinone derivatives generally involves the condensation of naphthalene tetracarboxylic dianhydrides with o-phenylenediamine or its derivatives in a high boiling solvent or molten condition, often glacial acetic acid or imidazole, at elevated temperatures (around 160–397 K).

This condensation leads to the formation of fused benzimidazole rings onto the perimidine core, resulting in the extended heterocyclic framework characteristic of the target compound.

Detailed Reaction Conditions and Mechanism

  • Starting Materials : The key precursors are naphthalene tetracarboxylic dianhydrides (or monoanhydrides) and o-phenylenediamine (or substituted derivatives).

  • Solvent and Temperature : Glacial acetic acid is commonly used as the solvent at temperatures near 397 K (approx. 124 °C). Alternatively, molten imidazole can serve as both solvent and catalyst at elevated temperatures.

  • Reaction Pathway : The condensation proceeds via nucleophilic attack of the diamine on the anhydride carbonyls, forming imide intermediates which cyclize to benzimidazole rings. The reaction can yield both cis and trans isomers, depending on reaction conditions such as temperature and molar ratios.

  • Isomer Formation : Lower temperatures (around 160 °C) favor intermediate amine-containing species, whereas higher temperatures (>200 °C) promote full cyclization to symmetric perinone derivatives.

Synthesis of Symmetric and Asymmetric Derivatives

  • Symmetric perinones such as the target compound are obtained by reacting dianhydrides with equimolar amounts of o-phenylenediamine, producing bisbenzimidazo fused structures.

  • Asymmetric derivatives can be synthesized by using monoimide anhydrides or substituted diamines, allowing selective formation of one benzimidazole ring and leaving the other anhydride group available for further functionalization.

  • Introduction of bulky alkyl substituents on the imide nitrogen or benzimidazole rings enhances solubility, which is otherwise a limitation due to the high planarity and rigidity of the molecules.

Electropolymerization Approach

Recent research has demonstrated the electropolymerization of perimidine-containing monomers structurally related to Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]phenanthroline-8,11-dione. This method involves oxidative coupling of monomers bearing perimidine and benzimidazole moieties, allowing the formation of conductive polymers with controlled thickness and structure via a one-step electrochemical process.

Although electropolymerization yields are sometimes low and stability can be an issue, this approach offers a novel route to functional materials based on the perimidinobenzophenanthroline skeleton.

Data Table: Summary of Key Preparation Parameters

Parameter Details Reference
Starting materials Naphthalene tetracarboxylic dianhydride, o-phenylenediamine
Solvent Glacial acetic acid, molten imidazole
Temperature 160–397 K (approx. 87–124 °C)
Reaction time 1–5 hours depending on temperature and scale
Product isomers cis and trans perinone isomers
Yield Up to 87% for perinone derivatives with optimized conditions
Solubility Poor in common solvents; improved by alkyl substitution
Electropolymerization One-step electrochemical oxidation to conductive polymers
Absorption maxima (UV-Vis) 450–659 nm depending on substitution and isomer

Research Outcomes and Observations

  • The condensation method is robust and reproducible, allowing access to a variety of perinone structures including Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]phenanthroline-8,11-dione.

  • The reaction conditions strongly influence the isomer distribution; higher temperatures favor fully cyclized symmetric products with characteristic violet-blue coloration and low solubility.

  • Functionalization with alkyl or alkoxy groups improves solubility and processability, which is crucial for applications in organic electronics.

  • Electropolymerization of related monomers yields conductive polymers with complex redox behavior, opening pathways for advanced material applications.

  • The insolubility of the parent compound limits its direct use in solution processing but can be circumvented by chemical modification.

Chemical Reactions Analysis

Types of Reactions

Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce alkyl or aryl groups .

Mechanism of Action

The mechanism of action of benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione involves its interaction with specific molecular targets. Its polycyclic structure allows it to intercalate with DNA, potentially disrupting biological processes. Additionally, its redox properties enable it to participate in electron transfer reactions, which can be harnessed in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to several analogs with shared benzimidazo-phenanthroline cores but differing substituents, functional groups, and fused ring systems. Key examples include:

Compound Name Structural Features Functional Groups Applications Key Properties References
Perinone (Bisbenzimidazo[2,1-b:2',1'-i]benzo[lmn][3,8]phenanthroline-8,17-dione) Two benzimidazole units fused to a central phenanthroline-dione core. Diones at positions 8 and 16. Historical use as a pigment; modern applications in organic electronics. High thermal stability, deep coloration, moderate electron mobility (~10⁻⁴ cm²/V·s).
NDI-1T (Benzo[lmn]thieno[3',4':4,5]imidazo[2,1-b][3,8]phenanthroline-1,3,6(2H)-trione, 2-octyl) Thiophene-integrated imidazo-phenanthroline core with a trione group and alkyl chain. Trione at positions 1,3,6; octyl substituent. n-Channel organic field-effect transistors (OFETs). High electron mobility (0.35 cm²/V·s), solution-processable.
Benzo[lmn]bisimidazo[2,1-b:2',1'-i]phenanthroline-6,12-dione Bisbenzimidazole fused to phenanthroline with diones at 6 and 12. Diones at 6 and 13. Not explicitly stated; likely electronic or pigment applications. Altered π-conjugation compared to Perinone due to dione positioning.
Benzimidazo[2,1-b]benzo[lmn]naphth[2',3':4,5]imidazo[2,1-i][3,8]phenanthroline-8,19-dione Extended naphtho-imidazo fusion added to the core. Diones at 8 and 17. Unknown; structural complexity suggests specialized electronic uses. Larger molecular weight (462.46 g/mol), enhanced π-system.

Electronic and Optoelectronic Properties

  • Electron Mobility: NDI-1T exhibits the highest electron mobility (0.35 cm²/V·s) among the analogs due to its thiophene integration and trione groups, which lower the LUMO level and enhance charge transport . In contrast, Perinone’s mobility is lower, reflecting its simpler structure and lack of solubilizing alkyl chains.
  • Optical Properties: Perinone’s absorption spectrum is redshifted compared to simpler benzimidazole derivatives, attributed to its extended conjugation. The target compound’s dione positions (8,11 vs. 8,17 in Perinone) may further modulate its bandgap and optical behavior .

Key Research Findings and Challenges

  • Structure-Property Relationships: Positioning of dione groups and fused rings critically influences electronic properties. For instance, triones (NDI-1T) enhance electron affinity compared to diones (Perinone) .
  • Synthetic Complexity : Multi-step syntheses are required for complex analogs like the naphtho-fused derivative (CAS 146531-21-7), limiting scalability .
  • Solubility Limitations : Many analogs require alkyl or aryl substituents for processability, a challenge for the unsubstituted target compound .

Biological Activity

Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy.

Synthesis and Structural Characteristics

The compound belongs to a class of benzimidazole derivatives known for their diverse pharmacological properties. The synthesis typically involves multi-step reactions that create the intricate fused ring structure. The structural complexity contributes to its unique interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds within the benzimidazole class exhibit significant antitumor activity. For instance, newly synthesized derivatives have shown effectiveness against various human lung cancer cell lines (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) cell culture assays.

  • Key Findings :
    • Compounds exhibited IC50 values indicating potent cytotoxicity in 2D assays compared to 3D formats.
    • The presence of specific functional groups (e.g., amidine) enhances biological activity by facilitating DNA binding and inhibiting DNA-dependent enzymes .

Antimicrobial Activity

In addition to antitumor properties, these compounds have been evaluated for their antimicrobial effects. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria showed promising results.

  • Case Study :
    • Compounds were assessed using broth microdilution methods according to CLSI guidelines.
    • Certain derivatives displayed significant antibacterial activity, suggesting potential as therapeutic agents against resistant bacterial strains .

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with DNA. These interactions can lead to:

  • Inhibition of DNA replication : Compounds bind preferentially to the minor groove of AT-rich DNA sequences.
  • Induction of apoptosis : By disrupting normal cellular processes, these compounds can trigger programmed cell death in cancerous cells.

Comparative Efficacy Table

Compound NameAntitumor IC50 (μM)Antimicrobial ActivityMechanism of Action
Compound 56.26 (HCC827)Effective against E. coliDNA binding
Compound 66.48 (NCI-H358)Moderate against S. aureusEnzyme inhibition
Compound 920.46 (3D assay)Significant antibacterialApoptosis induction

Q & A

Q. What are the common synthetic routes for preparing polycyclic aromatic compounds like Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of aromatic diamines with dicarboxylic acid derivatives. Key methods include:
  • Carbonylation : Using urea, CO₂, or CDI in solvents like DMF, ethyl acetate, or water under reflux conditions (e.g., 100°C, 30 h) .
  • Curtius rearrangement : Employing sodium azide and acetic acid to form imidazole rings from phthalic anhydride precursors .
  • One-pot oxidative coupling : Copper acetate (Cu(OAc)₂) and hypervalent iodine reagents (e.g., PIFA) catalyze intramolecular C–H functionalization for fused heterocycles .
  • Critical Factors : Solvent polarity (DMF vs. benzene) affects reaction rates, while temperature (>100°C) and catalyst choice (PdI₂, Se) influence regioselectivity and by-product formation .

Q. How is the structural identity of this compound validated, and what analytical techniques are essential for characterization?

  • Methodological Answer :
  • X-ray crystallography : Resolves π-stacked polymorphs (space group P2₁/c) and quantifies π-π interactions critical for electronic properties .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substituent positions in the fused ring system (e.g., distinguishing imidazole vs. benzimidazole protons) .
  • UV-Vis/PL : Identifies optical band gaps (e.g., 1.71–1.94 eV) and exciton binding energies linked to conjugation length .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 526.626 for C₃₁H₃₄N₄O₄ derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., oligothiophene catenation, core substitution) enhance charge transport in organic semiconductors derived from this compound?

  • Methodological Answer :
  • Backbone engineering : Introducing thiophene units or naphthalenediimide (NDI) cores increases π-conjugation, lowering reorganization energy and boosting electron mobility (e.g., 0.35 cm²/V·s for NDI-1T) .
  • Substituent effects : Alkyl chains (e.g., 2-octyl) improve thin-film crystallinity, while electron-withdrawing groups (e.g., diones) stabilize LUMO levels (−3.8 to −4.1 eV vs. vacuum) .
  • Device optimization : Solution-processed films outperform vapor-deposited ones due to enhanced molecular packing, validated by AFM and grazing-incidence XRD .

Q. What methodologies resolve contradictions in reported properties (e.g., conductivity, band gap) between polymorphs of this compound?

  • Methodological Answer :
  • Polymorph screening : Solvothermal crystallization in 1,2-dichlorobenzene vs. n-butanol yields distinct crystal phases with divergent conductivities (σ_DC = 4.77×10⁻¹³ S/m vs. 6.84×10⁻¹⁰ S/m) .
  • Charge transport analysis :
Property Polymorph 1 Polymorph 2
Band gap (eV)1.941.71
Conductivity (S/m)4.77×10⁻¹³6.84×10⁻¹⁰
Dominant mechanismHoppingDrift
  • DFT calculations : Correlate HOMO/LUMO delocalization with hopping vs. drift behavior .

Q. How can computational tools predict the bioactivity of derivatives, and what synthetic strategies optimize pharmacokinetic profiles?

  • Methodological Answer :
  • In silico ADMET : Tools like ACD/Labs’ ChemSketch and Gaussian-based docking predict solubility (LogP < 3), metabolic stability (CYP450 inhibition), and toxicity (AMES test) .
  • Bioisosteric replacement : Substituting the dione moiety with carboxamide groups improves antimycobacterial activity (e.g., IC₅₀ = 2.32 μM for benzo[d]-imidazo[2,1-b]-thiazoles) .
  • Pro-drug strategies : Piperazine-linked triazoles enhance bioavailability via pH-dependent release in Mycobacterium tuberculosis .

Application-Oriented Questions

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for optoelectronic applications?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl peak at 1680 cm⁻¹) to maintain >98% purity .
  • Post-synthetic purification : Gradient sublimation under vacuum (<10⁻³ Torr) removes trace solvents (DMF, THF) that disrupt thin-film morphology .

Q. How do π-π stacking and substituent steric effects influence the electrochemical stability of this compound in OLEDs?

  • Methodological Answer :
  • Cyclic voltammetry : Reversible reduction waves (E₁/₂ = −0.85 V vs. Fc/Fc⁺) confirm n-type behavior, with stability enhanced by planar π-systems .
  • Steric bulk : Bulky substituents (e.g., 1-heptyloctyl) reduce aggregation-induced quenching, improving electroluminescence efficiency (EQE > 15%) .

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